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molecular formula C18H18ClNO3 B8344067 7-Chloromethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid benzyl ester

7-Chloromethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid benzyl ester

Cat. No. B8344067
M. Wt: 331.8 g/mol
InChI Key: MULLHGVZCPWNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562828B1

Procedure details

To a solution of 7-methylthiomethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid benzyl ester (200 mg) in methylene chloride (4 ml) was dropwise added sulfuryl chloride (0.052 ml) with ice-cooling and under an argon atmosphere, and the mixture was stirred at the same temperature for 1 hour. The solvent was evaporated azeotropically with toluene and the residue was dried under reduced pressure to give the title compound (213 mg).
Name
7-methylthiomethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid benzyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.052 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:20][CH2:19][C:18]2[C:13](=[CH:14][C:15]([O:21][CH2:22]SC)=[CH:16][CH:17]=2)[CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:28])(=O)=O>C(Cl)Cl>[CH2:1]([O:8][C:9]([N:11]1[CH2:20][CH2:19][C:18]2[C:13](=[CH:14][C:15]([O:21][CH2:22][Cl:28])=[CH:16][CH:17]=2)[CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
7-methylthiomethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid benzyl ester
Quantity
200 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC2=CC(=CC=C2CC1)OCSC
Step Two
Name
Quantity
0.052 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling and under an argon atmosphere
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated azeotropically with toluene
CUSTOM
Type
CUSTOM
Details
the residue was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC2=CC(=CC=C2CC1)OCCl
Measurements
Type Value Analysis
AMOUNT: MASS 213 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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